molecular formula C11H10N2O B12837929 2-(Hydrazonomethyl)naphthalen-1-ol

2-(Hydrazonomethyl)naphthalen-1-ol

Cat. No.: B12837929
M. Wt: 186.21 g/mol
InChI Key: JAEQNKPFFIDJJI-NTUHNPAUSA-N
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Description

2-(Hydrazonomethyl)naphthalen-1-ol is an organic compound that belongs to the class of hydrazones It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a hydrazonomethyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazonomethyl)naphthalen-1-ol typically involves the condensation reaction between naphthalen-1-ol and hydrazine derivatives. One common method includes the reaction of naphthalen-1-ol with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazonomethyl)naphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydrazonomethyl)naphthalen-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Employed in the development of fluorescent probes for bioimaging and sensing applications.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(Hydrazonomethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to proteins and nucleic acids, altering their function and activity. This interaction is often mediated by hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Phenyl-hydrazonomethyl)-naphthalen-2-ol
  • 1-(Pyridin-2-yl-hydrazonomethyl)-naphthalen-2-ol
  • 1-(Naphthalen-2-ylimino)-methyl-naphthalen-2-ol

Uniqueness

2-(Hydrazonomethyl)naphthalen-1-ol is unique due to its specific structural features, such as the position of the hydrazonomethyl group on the naphthalene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in sensing, imaging, and material science .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-[(E)-hydrazinylidenemethyl]naphthalen-1-ol

InChI

InChI=1S/C11H10N2O/c12-13-7-9-6-5-8-3-1-2-4-10(8)11(9)14/h1-7,14H,12H2/b13-7+

InChI Key

JAEQNKPFFIDJJI-NTUHNPAUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2O)/C=N/N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C=NN

Origin of Product

United States

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